Benzyloxycarbonylalanine chloromethyl ketone
Overview
Description
Benzyloxycarbonylalanine chloromethyl ketone is a synthetic compound known for its role as a protease inhibitor. It is particularly effective in inhibiting serine and cysteine proteases, making it a valuable tool in biochemical and pharmacological research. The compound is characterized by its reactive chloromethyl ketone group, which allows it to form covalent bonds with the active sites of target enzymes, thereby inhibiting their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethanesulfonyl chloride for the chlorination of the ketone . The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields.
Industrial Production Methods
Industrial production of benzyloxycarbonylalanine chloromethyl ketone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The key steps involve the protection of the amino group, chlorination of the ketone, and purification of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyloxycarbonylalanine chloromethyl ketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Benzyloxycarbonylalanine chloromethyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyloxycarbonylalanine chloromethyl ketone involves the covalent modification of the active sites of target proteases. The chloromethyl ketone group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, forming a stable covalent bond. This irreversible inhibition prevents the enzyme from catalyzing its substrate, effectively blocking its activity . The compound’s specificity for serine and cysteine proteases makes it a valuable tool for studying these enzymes’ roles in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyloxycarbonylphenylalanine chloromethyl ketone: Similar in structure but with a phenylalanine residue instead of alanine.
Benzyloxycarbonylvaline chloromethyl ketone: Contains a valine residue, offering different steric and electronic properties.
Benzyloxycarbonylleucine chloromethyl ketone: Features a leucine residue, providing insights into the effects of different amino acid side chains on protease inhibition.
Uniqueness
Benzyloxycarbonylalanine chloromethyl ketone is unique due to its specific amino acid residue (alanine) and the presence of the chloromethyl ketone group. This combination allows for effective inhibition of a broad range of proteases while maintaining a relatively simple and accessible synthetic route. Its versatility and effectiveness make it a preferred choice in many biochemical and pharmacological studies .
Properties
IUPAC Name |
benzyl N-[(2S)-4-chloro-3-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMJAOUJQRCM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194009 | |
Record name | Benzyloxycarbonylalanine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41036-43-5 | |
Record name | Phenylmethyl N-[(1S)-3-chloro-1-methyl-2-oxopropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41036-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylalanine chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041036435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyloxycarbonylalanine chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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